molecular formula C26H42N8O8 B039488 Tyr-ile-gly-ser-arg CAS No. 120940-31-0

Tyr-ile-gly-ser-arg

Cat. No. B039488
M. Wt: 594.7 g/mol
InChI Key: MWOGMBZGFFZBMK-LJZWMIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-ile-gly-ser-arg, also known as YIGSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a part of the laminin protein family and is known to play a crucial role in various biological processes such as cell adhesion, migration, and differentiation.

Mechanism Of Action

Tyr-ile-gly-ser-arg exerts its biological effects by interacting with integrin receptors on the surface of cells. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signaling. Tyr-ile-gly-ser-arg specifically interacts with the α3β1 integrin receptor, promoting cell adhesion and migration.

Biochemical And Physiological Effects

Tyr-ile-gly-ser-arg has been shown to have several biochemical and physiological effects. It can promote cell adhesion and migration, enhance stem cell differentiation, and inhibit tumor growth and metastasis. Additionally, Tyr-ile-gly-ser-arg has been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tyr-ile-gly-ser-arg in lab experiments is its ability to promote cell adhesion and migration. This makes it a valuable tool in tissue engineering and regenerative medicine. Additionally, Tyr-ile-gly-ser-arg has been shown to have low toxicity and is relatively easy to synthesize. However, one of the main limitations of using Tyr-ile-gly-ser-arg is its cost, as it can be expensive to synthesize in large quantities.

Future Directions

There are several future directions for research on Tyr-ile-gly-ser-arg. One area of research is the development of Tyr-ile-gly-ser-arg-based biomaterials for tissue engineering and regenerative medicine. Another area of research is the use of Tyr-ile-gly-ser-arg in cancer therapy, as it has been shown to have potential anti-tumor effects. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of Tyr-ile-gly-ser-arg and to develop more efficient synthesis methods.

Synthesis Methods

Tyr-ile-gly-ser-arg can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is synthesized stepwise on a solid support using Fmoc or Boc chemistry. The final product is then cleaved from the resin and purified using HPLC or other chromatographic methods.

Scientific Research Applications

Tyr-ile-gly-ser-arg has been extensively studied for its potential applications in scientific research. It has been shown to promote cell adhesion and migration, making it a valuable tool in tissue engineering and regenerative medicine. Tyr-ile-gly-ser-arg has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and muscle cells. Additionally, Tyr-ile-gly-ser-arg has been shown to have potential applications in cancer research, as it can inhibit tumor growth and metastasis.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGMBZGFFZBMK-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911775
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-ile-gly-ser-arg

CAS RN

110590-64-2, 120940-31-0
Record name Tyrosyl-isoleucyl-glycyl-seryl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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